3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Description
This compound belongs to the rhodanine-based thiazolidinone family, characterized by a 1,3-thiazolidin-4-one core substituted with a (Z)-configured 2-nitrophenylmethylidene group at the C5 position and a propanoic acid chain at N3. The Z-configuration of the exocyclic double bond is critical for maintaining planar geometry, which enhances intermolecular interactions in biological systems . The 2-nitro substituent on the phenyl ring introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity. This compound is synthesized via condensation of 4-oxo-2-thioxo-thiazolidine precursors with 2-nitrobenzaldehyde under microwave or conventional heating, often employing piperidine and acetic acid as catalysts . Its molecular weight is 352.3 g/mol, with a calculated LogP of 2.7, indicating moderate lipophilicity .
Properties
IUPAC Name |
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O5S2/c16-11(17)5-6-14-12(18)10(22-13(14)21)7-8-3-1-2-4-9(8)15(19)20/h1-4,7H,5-6H2,(H,16,17)/b10-7- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCZLMXPUUYHQPB-YFHOEESVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)O)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of β-Alanine with Carbon Disulfide and α-Halo Acids
The synthesis begins with β-alanine (3-aminopropanoic acid), which reacts with carbon disulfide and chloroacetic acid under basic conditions. This one-pot cyclization forms the 1,3-thiazolidin-4-one ring system. The reaction proceeds via nucleophilic attack of the amine on carbon disulfide, followed by alkylation with chloroacetic acid (Scheme 1).
Reaction Conditions :
Alternative Pathway Using Maleic Acid Derivatives
Maleic anhydride may substitute α-halo acids in the presence of thiourea to form the thiazolidinone ring. This method avoids halogenated reagents but requires rigorous temperature control.
Key Data :
Knoevenagel Condensation with 2-Nitrobenzaldehyde
The active methylene group adjacent to the rhodanine’s carbonyl undergoes condensation with 2-nitrobenzaldehyde to form the (5Z)-methylidene bridge.
Classical Acid-Catalyzed Conditions
A mixture of 3-(propanoic acid)-rhodanine (5 mmol), 2-nitrobenzaldehyde (5.5 mmol), and piperidine (0.5 mL) in ethanol (30 mL) is refluxed for 8–12 hours (Scheme 2).
Optimization Insights :
Microwave-Assisted Synthesis
Microwave irradiation (140°C, 1000 W, 4 cycles of 1 minute each) reduces reaction time to 15 minutes with comparable yields (78–84%).
Advantages :
- Enhanced regioselectivity for the (5Z)-isomer due to rapid heating.
- Reduced side products from nitro group reduction.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Infrared Spectroscopy
High-Resolution Mass Spectrometry (HRMS)
Mechanistic Analysis
The Knoevenagel condensation proceeds via deprotonation of the rhodanine’s active methylene group, forming an enolate that attacks the electrophilic aldehyde carbon. Subsequent dehydration yields the thermodynamically stable (5Z)-isomer, favored by conjugation between the nitro group and the exocyclic double bond.
Electronic Effects :
- The electron-withdrawing nitro group stabilizes the transition state, accelerating condensation.
- Steric hindrance at the ortho position slightly reduces reactivity compared to para-substituted analogs.
Comparative Evaluation of Synthetic Methods
| Parameter | Classical Method | Microwave Method |
|---|---|---|
| Time | 8–12 hours | 15 minutes |
| Yield | 75–82% | 78–84% |
| Purity | 95–97% | 96–98% |
| Energy Input | High | Low |
Challenges and Mitigation Strategies
- Nitro Group Reduction : Prolonged heating in acidic media may reduce the nitro group to an amine. Mitigated by using inert atmospheres (N₂) and neutral catalysts.
- Solubility Issues : The propanoic acid substituent limits solubility in nonpolar solvents. Ethanol/water mixtures (7:3) optimize recrystallization.
Industrial Scalability Considerations
- Continuous Flow Synthesis : Microreactors enable rapid mixing and heat dissipation, ideal for large-scale Knoevenagel reactions.
- Green Chemistry : Replacement of ethanol with cyclopentyl methyl ether (CPME) reduces environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The nitrophenyl group can undergo oxidation reactions to form nitro alcohols or nitro ketones.
Reduction: : The nitro group can be reduced to an amine, yielding a new compound with different biological activities.
Substitution: : The thiazolidine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: : Typical oxidizing agents include hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: : Common reducing agents are sodium borohydride or catalytic hydrogenation using palladium on carbon.
Substitution: : Reactions often use nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: : Formation of nitro alcohols and ketones.
Reduction: : Production of aromatic amines.
Substitution: : Generation of functionalized thiazolidine derivatives.
Scientific Research Applications
Chemistry
The compound serves as a key intermediate in organic synthesis, aiding in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it acts as a probe for studying enzyme mechanisms due to its ability to inhibit specific enzymes through covalent modification.
Medicine
Potential therapeutic applications include its use as an anti-inflammatory and antimicrobial agent.
Industry
The compound's unique chemical properties make it suitable for use in materials science, particularly in the development of novel polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through covalent binding to target molecules. The nitrophenyl group can interact with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The thiazolidine ring provides structural stability and enhances binding affinity through hydrophobic interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolidinone derivatives exhibit diverse pharmacological activities, modulated by substituents on the arylidene group and the N3 side chain. Below is a comparative analysis of structurally related compounds:
Table 1: Structural and Functional Comparison of Key Analogues
Key Findings :
Electronic Effects :
- The ortho-nitro group in the target compound induces steric and electronic constraints, reducing rotational freedom compared to the para-nitro analogue . This may enhance selectivity for enzymes with deep binding pockets.
- Benzo[1,3]dioxole -substituted analogues (e.g., 3v) exhibit higher solubility (LogP 1.8) due to polar oxygen atoms, favoring aqueous environments .
Biological Activity: Antimicrobial Action: The target compound’s nitro group generates reactive oxygen species (ROS), a mechanism shared with 4-nitro derivatives but with distinct steric interactions . Antidiabetic Potential: Morpholine-substituted derivatives (e.g., 5a in ) show enhanced PPAR-γ agonism (96% yield, 250–252°C mp) due to hydrogen bonding with morpholine’s oxygen .
Synthetic Efficiency :
- Microwave-assisted synthesis (e.g., 96% yield for 5a in ) outperforms conventional methods in reaction time (<30 min) and purity .
Structural Dynamics :
- Z-Configuration : Critical for maintaining planarity; analogues with E-configuration (e.g., Kinedak) show reduced activity due to distorted geometry .
Biological Activity
3-[(5Z)-5-[(2-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid is a complex organic compound with notable biological activities. Its structural framework, characterized by the thiazolidine ring and nitrophenyl group, suggests potential interactions with various biological targets, including enzymes and receptors. This article reviews the compound's biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.
The molecular formula for this compound is C₁₉H₁₃N₂O₃S₂, with a molecular weight of approximately 442.5 g/mol. The compound features a thiazolidine core, which is known for its diverse biological activities.
Research indicates that this compound interacts with multiple molecular targets, influencing various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic processes. This inhibition can alter signal transduction pathways that regulate cell growth and apoptosis.
- Gene Expression Modulation : By forming stable complexes with target proteins, the compound may influence gene expression levels, potentially leading to therapeutic effects in diseases such as cancer.
Antimicrobial Activity
Studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Candida albicans | 16 µg/mL |
These results indicate potential applications in treating infections caused by resistant strains.
Cytotoxicity and Antitumor Effects
In vitro studies have assessed the cytotoxic effects of the compound against various cancer cell lines:
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 5.02 |
| MDA-MB-231 (Breast Cancer) | 15.24 |
| HeLa (Cervical Cancer) | 10.50 |
The compound showed a lower IC₅₀ compared to standard chemotherapeutics like doxorubicin, suggesting its potential as an effective anticancer agent.
Case Studies
A study published in MDPI explored the effects of this compound on breast cancer cell lines. Treatment with varying concentrations led to significant reductions in cell viability and induced apoptosis through intrinsic pathways. The study utilized JC-1 staining to assess mitochondrial membrane potential, revealing that higher concentrations of the compound resulted in substantial mitochondrial depolarization in both MCF-7 and MDA-MB-231 cells .
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
The synthesis typically involves multi-step organic reactions, including:
- Condensation : Reaction of 2-nitrobenzaldehyde derivatives with thiazolidinone precursors under acidic or basic conditions to form the Z-configured Schiff base .
- Cyclization : Use of reagents like thiourea or CS₂ in ethanol or dichloromethane to form the thiazolidinone ring .
- Propanoic acid incorporation : Alkylation or nucleophilic substitution to introduce the propanoic acid moiety . Key considerations : Monitor stereochemistry (Z-configuration) via NMR and optimize reaction temperatures (e.g., 60–80°C) to enhance yield .
Q. How can the compound’s structure be rigorously characterized?
A combination of analytical techniques is essential:
Q. What initial biological screening approaches are recommended?
Prioritize assays aligned with thiazolidinone pharmacology:
- Enzyme inhibition : Test against tyrosine kinases or phosphatases using fluorogenic substrates (IC₅₀ determination) .
- Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive/negative strains .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with doxorubicin as a positive control .
Advanced Research Questions
Q. How can reaction mechanisms for oxidation/reduction pathways be elucidated?
Employ mechanistic studies:
- Oxidation : Treat with KMnO₄ in acidic conditions; monitor sulfone/sulfoxide formation via LC-MS and compare with computational predictions (DFT calculations) .
- Reduction : Use NaBH₄ or catalytic hydrogenation; track intermediate hydride adducts via in-situ IR spectroscopy . Key insight : The 2-nitrophenyl group may stabilize radical intermediates during oxidation, affecting regioselectivity .
Q. How to resolve contradictions in biological activity data across studies?
Address variability via:
- Purity validation : HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity .
- Assay standardization : Use identical cell lines (ATCC-verified) and normalize results to internal controls (e.g., β-actin for Western blots) .
- Solvent effects : Compare DMSO vs. aqueous solubility; adjust concentrations to avoid false positives .
Q. What computational strategies predict target interactions and binding modes?
Combine:
- Molecular docking : Use GOLD or AutoDock Vina to screen against targets like shikimate kinase (Mycobacterium tuberculosis). Validate docking poses with MD simulations in GROMACS .
- Binding free energy calculations : MM-PBSA/GBSA methods to quantify affinity (ΔG values) .
- Pharmacophore modeling : Identify critical interactions (e.g., H-bonding with 2-nitro group) .
Q. How does pH influence the compound’s stability and reactivity?
Conduct stability studies:
- Hydrolysis : Incubate in buffers (pH 2–12) at 37°C; monitor degradation via UV-Vis (λmax shifts) .
- Degradation products : Identify via LC-MS/MS; acidic conditions may cleave the thiazolidinone ring, while basic conditions hydrolyze the ester . Recommendation : Stabilize formulations at pH 6–8 for in vitro assays .
Q. What structural features drive its biological activity compared to analogs?
Perform SAR analysis:
- Core modifications : Compare with rhodanine-furan conjugates (lower logP but reduced bioavailability) .
- Substituent effects : The 2-nitro group enhances electron-withdrawing properties, improving target binding vs. methoxy analogs .
- Propanoic acid chain : Critical for solubility; truncation reduces cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
